molecular formula C27H20F3N3O B11412207 3-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11412207
M. Wt: 459.5 g/mol
InChI Key: QHIBJQFRMJEKQY-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple aromatic rings and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the use of trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group into the molecule . The reaction conditions often involve the use of catalysts such as 2-dimethylamino pyridine (2-DMAP) and reagents like NH4OAc . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of aromatic rings allows for potential oxidation reactions under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: The aromatic rings and functional groups make it susceptible to electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets through its aromatic rings and functional groups. The trifluoromethyl group plays a significant role in enhancing the compound’s reactivity and stability . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of aromatic rings and a trifluoromethyl group. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.

Properties

Molecular Formula

C27H20F3N3O

Molecular Weight

459.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C27H20F3N3O/c1-17-8-10-18(11-9-17)23-16-22(27(28,29)30)24-25(19-12-14-21(34-2)15-13-19)32-33(26(24)31-23)20-6-4-3-5-7-20/h3-16H,1-2H3

InChI Key

QHIBJQFRMJEKQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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